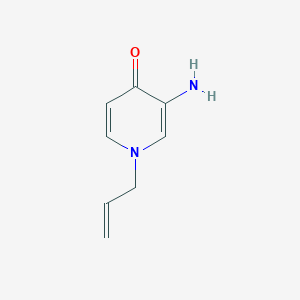

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one

Description

3-Amino-1-(prop-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group at position 3 and an allyl (prop-2-en-1-yl) group at position 1. The pyridinone scaffold is a well-studied pharmacophore due to its electron-rich aromatic system and hydrogen-bonding capabilities, which make it relevant in medicinal chemistry and materials science . These features suggest that this compound may adopt similar packing motifs, stabilized by N–H⋯O interactions involving the pyridinone carbonyl and amino groups.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

3-amino-1-prop-2-enylpyridin-4-one |

InChI |

InChI=1S/C8H10N2O/c1-2-4-10-5-3-8(11)7(9)6-10/h2-3,5-6H,1,4,9H2 |

InChI Key |

DWXIZNAAYZDSJP-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC(=O)C(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an appropriate aldehyde with an amine and a β-keto ester in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine or dihydropyridine derivatives.

Scientific Research Applications

3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(prop-2-EN-1-YL)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-Amino-1-(prop-2-en-1-yl)-1,4-dihydropyridin-4-one can be contextualized by comparing it to three analogs:

3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one (CAS 1697955-09-1)

3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one (CAS 1558445-98-9)

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one (CAS 1556927-65-1)

Structural and Physicochemical Properties

| Compound | Substituent | Molecular Weight | Key Features |

|---|---|---|---|

| Target compound | Allyl (prop-2-en-1-yl) | 166.19* | Planar pyridinone core; potential for N–H⋯O hydrogen bonding. |

| 3-Amino-1-(3-methylbut-2-en-1-yl)-... | Isoprenyl | 178.23 | Bulkier substituent; increased lipophilicity. |

| 3-Amino-1-(thiophen-2-ylmethyl)-... | Thiophenylmethyl | 206.26 | Aromatic sulfur heterocycle; enhanced π-π stacking and potential S⋯H bonds. |

| 3-Amino-1-(1,3-thiazol-2-ylmethyl)-... | Thiazolylmethyl | 207.25 | Nitrogen-sulfur heterocycle; stronger hydrogen-bonding capacity. |

*Calculated based on molecular formula C₈H₁₀N₂O.

- Electronic Effects: Thiophene and thiazole substituents in the second and third analogs contribute aromaticity and electron-withdrawing effects, altering the pyridinone ring’s electron density and hydrogen-bonding behavior .

- Hydrogen Bonding : While the target compound likely forms N–H⋯O bonds, sulfur-containing analogs may engage in additional interactions (e.g., S⋯H or N–H⋯N), as seen in thiourea derivatives .

Pharmacological and Functional Insights

- Biological Activity: Compounds with 3-(prop-2-en-1-yl) substituents, such as 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, exhibit antihypertensive effects via angiotensin II receptor antagonism .

- Docking Studies: Thiazole- and thiophene-containing analogs demonstrate high binding affinity in docking studies due to interactions with receptor residues (e.g., hydrogen bonds with imino groups and π-π stacking with aromatic moieties) . The allyl group’s conformational flexibility may offer unique binding modes compared to rigid heterocycles.

Biological Activity

3-Amino-1-(prop-2-en-1-yl)-1,4-dihydropyridin-4-one is a member of the 1,4-dihydropyridine (DHP) family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methodologies.

The chemical structure and properties of this compound are summarized below:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1546558-65-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

Antimicrobial Activity

Research has demonstrated that various DHP derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study reported that certain DHP derivatives inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, with some fungi being affected at lower concentrations (25–50 µg/mL) .

Anticancer Activity

The anticancer potential of DHP derivatives has been explored extensively. A study evaluated the effects of various DHP compounds against cancer cell lines and found that they exhibited cytotoxic effects. Notably, some compounds were effective against resistant strains of Mycobacterium tuberculosis at very low concentrations (3.1 µg/mL) . The mechanism appears to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

DHP derivatives have also shown promise in reducing inflammation. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, a study highlighted the analgesic properties of DHP derivatives in vivo, demonstrating significant pain relief comparable to established NSAIDs like diclofenac .

Case Studies

Several case studies have illustrated the efficacy of DHP derivatives in clinical settings:

- Antimicrobial Efficacy : A compound structurally related to this compound was tested against a panel of bacterial strains. Results indicated effective inhibition at concentrations as low as 25 µg/mL for certain pathogens .

- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple DHP derivatives, one compound demonstrated over 80% cytotoxicity against human cancer cell lines (e.g., H460 and A549) at concentrations under 10 µg/mL .

- Analgesic Activity : In vivo testing showed that specific DHP derivatives significantly reduced pain response in animal models, suggesting potential for development into therapeutic agents for pain management .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-1-(prop-2-en-1-yl)-1,4-dihydropyridin-4-one, and how can reaction parameters be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, acryloyl chloride reacts with amines under controlled conditions (temperatures <5°C to mitigate exothermic side reactions). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride), solvent selection (dry dichloromethane or THF), and reaction duration (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction completion is confirmed by TLC and IR spectroscopy (disappearance of acryloyl chloride peaks at 1648 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O) stretches (1640–1680 cm⁻¹) and amine N-H vibrations (3300–3500 cm⁻¹).

- ¹H NMR : Characteristic signals include vinyl protons (δ 5.6–6.2 ppm, multiplet) and dihydropyridinone ring protons (δ 3.1–4.3 ppm).

- X-ray crystallography : SHELXL refines bond lengths (e.g., C=O: 1.22 Å) using 0.710 Å radiation and θ range 2.5–28.3°. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .

Q. How can hydrogen bonding interactions in crystalline forms be systematically analyzed?

Methodological Answer: Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds into patterns like D(2) (two-membered rings) or C(4) (chain motifs). Use Mercury software to calculate donor-acceptor distances (2.8–3.2 Å) and angles (150–180°). Cross-validate with Hirshfeld surface analysis to quantify interaction contributions (e.g., H···O/N contacts >50% of total surface) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Methodological Answer: Standardize procedures by:

- Pre-drying solvents (molecular sieves for THF).

- Using inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitoring reaction progress via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Validating purity through elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How should researchers resolve discrepancies between solution-state NMR data and solid-state X-ray structures?

Methodological Answer: Discrepancies often arise from conformational flexibility. Approaches include:

Q. What kinetic studies elucidate the reaction mechanism during synthesis?

Methodological Answer: Conduct pseudo-first-order kinetics by varying reactant concentrations (amine vs. acyl chloride). Monitor progress via in situ IR to track carbonyl group consumption. Plot ln([A]₀/[A]) vs. time to determine rate constants (k) at different temperatures. Use the Arrhenius equation to calculate activation energy (Ea) and infer a nucleophilic acyl substitution mechanism .

Q. How can regioselective functionalization of the dihydropyridinone core be achieved?

Methodological Answer: Strategies include:

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.